molecular formula C21H20N2O3S B3600673 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B3600673
M. Wt: 380.5 g/mol
InChI Key: YGGUCCQJTKRSGZ-WOJGMQOQSA-N
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Description

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the thiazole and benzimidazole precursors, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures with a catalyst like palladium on carbon .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

(2E)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-5-26-17-10-14(7-9-16(17)25-4)11-18-20(24)23-15-8-6-12(2)13(3)19(15)22-21(23)27-18/h6-11H,5H2,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUCCQJTKRSGZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

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